![molecular formula C20H27ClN2O B2526838 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanon; Hydrochlorid CAS No. 2418679-71-5](/img/structure/B2526838.png)

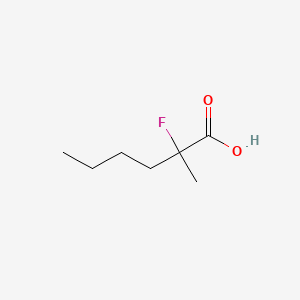

1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanon; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Glycan-Analyse und Kohlenhydrat-Profiling

CO₂-Abscheidungssolvent

EN300-26675174: (speziell 1-(2-Aminoethyl)piperazin (AEPZ)) zeigt sich als vielversprechender Kandidat für die CO₂-Abscheidung. Hier erfahren Sie mehr:

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that research into piperidine derivatives, including potentially “1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride”, is an active and important area of study.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as EN300-26675174, is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .

Mode of Action

The compound acts as an agonist at the TAAR1 receptor. Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, EN300-26675174 binds to the TAAR1 receptor and activates it .

Biochemical Pathways

Upon activation of the TAAR1 receptor by EN300-26675174, it modulates the activity of monoaminergic neurons in the brain. This modulation can affect various biochemical pathways, including those involving neurotransmitters such as dopamine, serotonin, and norepinephrine .

Pharmacokinetics

Like many other drugs, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted .

Result of Action

The activation of the TAAR1 receptor by EN300-26675174 can lead to a variety of molecular and cellular effects. For example, it can influence the release of neurotransmitters, alter neuronal firing rates, and modulate the activity of other receptors and transporters .

Action Environment

The action, efficacy, and stability of EN300-26675174 can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH and temperature), the presence of other substances that can interact with the drug, and genetic factors that can affect how the drug is metabolized .

Eigenschaften

IUPAC Name |

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O.ClH/c1-15-5-4-12-22(19(15)10-11-21)20(23)14-16-8-9-17-6-2-3-7-18(17)13-16;/h2-3,6-9,13,15,19H,4-5,10-12,14,21H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDKVNCREWJHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1CCN)C(=O)CC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)